Molecular Weight and Lipophilicity Differentiation Versus the Deprotected (Free Piperazine) Analog
The target compound (CAS 929836-78-2) possesses a molecular weight of 384.5 g/mol and an SMILES structure that places a tert-butyl carbamate group on the piperazine nitrogen . Its closest structural analog, 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole (CAS 488122-76-5), has a molecular weight of 284.36 g/mol . The Boc group contributes an additional 100.14 Da, which modifies both the physicochemical profile and the synthetic reactivity of the scaffold. The increased lipophilicity imparted by the Boc group (estimated ΔclogP of approximately +1.5 to +2.0 log units based on the Hansch-Leo fragmental constant for the tert-butyl carbamate moiety) represents a class-level inference for differential membrane permeability and organic solvent solubility [1].
| Evidence Dimension | Molecular weight and lipophilicity (estimated clogP shift) |
|---|---|
| Target Compound Data | MW = 384.5 g/mol; SMILES includes OC(=O)N1CCN(S(=O)(=O)c2cccc3nsnc23)CC1 |
| Comparator Or Baseline | MW = 284.4 g/mol for CAS 488122-76-5 (free piperazine, SMILES: C1CN(CCN1)S(=O)(=O)C2=CC=CC3=NSN=C32) |
| Quantified Difference | ΔMW = +100.1 g/mol; estimated ΔclogP ≈ +1.5 to +2.0 |
| Conditions | Calculated based on standard fragmental constant methodology; no experimental logP data found for either compound in peer-reviewed literature. |
Why This Matters
The higher molecular weight and lipophilicity of the Boc-protected compound influence its solubility profile and its suitability as an intermediate for further functionalization—the Boc group can be selectively removed under acidic conditions (TFA/DCM) to reveal the reactive piperazine NH, a capability the deprotected analog cannot offer without re-protection.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525–616. Fragmental constant methodology for clogP estimation. View Source
